molecular formula C10H16 B3432713 Limonene CAS No. 9003-73-0

Limonene

Cat. No.: B3432713
CAS No.: 9003-73-0
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Description

Limonene is a colorless liquid aliphatic hydrocarbon classified as a cyclic monoterpene. It is the major component in the essential oil of citrus fruit peels, particularly oranges and lemons. The compound exists in two enantiomeric forms: ®-limonene, which has a sweet citrus odor, and (S)-limonene, which has a more resinous or turpentine-like odor . This compound is widely used as a flavoring agent in food manufacturing, a fragrance in cosmetics, and a solvent in cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonene can be synthesized through various methods, including the pyrolysis of α-pinene and the cyclization of isoprene. these methods are less common compared to extraction from natural sources.

Industrial Production Methods: The primary industrial method for obtaining this compound is through the extraction from citrus fruit peels. This is typically done using steam distillation or centrifugal separation. In steam distillation, the citrus peels are subjected to steam, which vaporizes the essential oils, including this compound. The vapor is then condensed and collected . Centrifugal separation involves mechanically separating the essential oils from the citrus peels .

Chemical Reactions Analysis

Types of Reactions: Limonene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce carveol, carvone, and this compound oxide.

    Reduction: Hydrogenation of this compound can yield p-menthane.

    Substitution: this compound reacts with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.

Major Products:

Scientific Research Applications

Limonene has a wide range of applications in scientific research:

Mechanism of Action

Limonene exerts its effects through various mechanisms:

Comparison with Similar Compounds

Limonene is often compared with other monoterpenes such as cymene, pinene, thymol, and menthol:

This compound stands out due to its high abundance in nature, pleasant citrus odor, and versatility in various applications, making it a unique and valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
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InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Molecular Formula

C10H16
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Related CAS

9003-73-0
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DSSTOX Substance ID

DTXSID2029612
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Molecular Weight

136.23 g/mol
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Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon.
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F
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Flash Point

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F
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Solubility

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether.
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Density

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

The anticarcinogenic effects of monocyclic monoterpenes such as limonene were demonstrated when given during the initiation phase of 7,12-dimethylbenz[a]anthracene induced mammary cancer in Wistar-Furth rats. The possible mechanisms for this chemoprevention activity including limonene's effects on 7,12-dimethylbenz(a)anthracene-DNA adduct formation and hepatic metabolism of 7,12-dimethylbenz[a]anthracene were investigated. Twenty four hours after carcinogen administration, there were approx 50% decreases in 7,12-dimethylbenz(a)anthracene-DNA adducts found in control animals formed in the liver, spleen, kidney and lung of limonene fed animals. While circulating levels of 7,12-dimethylbenz(a)anthracene and/or its metabolites were not different in control and limonene fed rats, there was a 2.3 fold increase in 7,12-dimethylbenz(a)anthracene and/or 7,12-dimethylbenz(a)anthracene derived metabolites in the urine of the limonene fed animals. Limonene and sobrerol, a hydroxylated monocyclic monoterpenoid with increased chemoprevention activity, modulated cytochrome p450 and epoxide hydrolyase activity. The 5% limonene diet increased total cytochrome p450 to the same extent as phenobarbital treatment, while 1% sobrerol (isoeffective in chemoprevention to 5% limonene) did not. However, both 5% limonene and 1% sobrerol diets greatly increased the levels of microsomal epoxide hydrolyase protein and associated hydrating activities towards benzo[a]pyrene 4,5-oxide when compared to control and phenobarbital treatment. These changes also modified the rate and regioselectivity of in vitro microsomal 7,12-dimethylbenz(a)anthracene metabolism when compared to phenobarbital treatment or control. Identification of the specific isoforms of cytochrome p450 induced by these terpenoids was performed with antibodies to cytochrome p450 isozymes in Western blot analysis and inhibition studies of microsomal 7,12-dimethylbenz(a)anthracene metabolism. Five percent limonene was more effective than 1% sobrerol at increasing the levels of members of the cytochrome p450 2B and 2C families but was equally effective at increasing epoxide hydrolyase. Furthermore, both terpenoid diets caused increased formation of the proximate carcinogen, 7,12-dimethylbenz(a)anthracene 3,4-dihydrodiol.
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Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
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Color/Form

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid

CAS No.

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0
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Melting Point

-40 °F (USCG, 1999), -95.5 °C, -40 °F
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LIMONENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LIMONENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/797
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Limonene
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.